molecular formula C14H28O3Si2 B12600628 2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one CAS No. 649772-46-3

2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one

Cat. No.: B12600628
CAS No.: 649772-46-3
M. Wt: 300.54 g/mol
InChI Key: CNZDOMLGYLNFEN-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one is a silicon-based organic compound. It is characterized by the presence of trimethylsilyl groups and a cyclobutanone core. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one typically involves the reaction of cyclobutanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which is then further reacted with 1-[(trimethylsilyl)oxy]but-2-en-1-yl chloride under anhydrous conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl groups can be easily cleaved under acidic or basic conditions, allowing for the formation of reactive intermediates. These intermediates can then participate in various chemical transformations, targeting specific molecular pathways and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione
  • 2-(Trimethylsilylmethyl)allyl acetate
  • 2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate [5][5]

Uniqueness

2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one is unique due to its cyclobutanone core, which imparts distinct reactivity and stability compared to other trimethylsilyl-containing compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis[5][5].

Properties

CAS No.

649772-46-3

Molecular Formula

C14H28O3Si2

Molecular Weight

300.54 g/mol

IUPAC Name

2-trimethylsilyloxy-2-(1-trimethylsilyloxybut-2-enyl)cyclobutan-1-one

InChI

InChI=1S/C14H28O3Si2/c1-8-9-13(16-18(2,3)4)14(11-10-12(14)15)17-19(5,6)7/h8-9,13H,10-11H2,1-7H3

InChI Key

CNZDOMLGYLNFEN-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C1(CCC1=O)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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